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Bis(4-allyloxyphenyl)sulfone

Polymer Chemistry Green Synthesis Thermal Paper Developer

Bis(4-allyloxyphenyl)sulfone (CAS 41481-63-4) overcomes the processing limitations of high-melting Bisphenol S (mp 245-250°C). Its 141-142°C melting point-approximately 100°C lower-enables conventional melt-processing and solvent-based handling while retaining sulfone-level thermal stability. The terminal allyloxy groups confer thermal latency: a controlled Claisen rearrangement permits staged curing profiles unattainable with free phenolic analogs. Dual allyloxy functionality also supports thiol-ene click and radical polymerization for precision thermoset networks. • 141-142°C mp-~100°C lower than Bisphenol S-enables melt blending with fillers and comonomers. • Thermal latency via Claisen rearrangement supports staged curing profiles. • Dual allyloxy groups enable thiol-ene, radical, and thermal polymerization pathways. Supplied as a white crystalline powder, ≥98% (HPLC).

Molecular Formula C18H18O4S
Molecular Weight 330.4 g/mol
CAS No. 41481-63-4
Cat. No. B1331198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-allyloxyphenyl)sulfone
CAS41481-63-4
Molecular FormulaC18H18O4S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC=C
InChIInChI=1S/C18H18O4S/c1-3-13-21-15-5-9-17(10-6-15)23(19,20)18-11-7-16(8-12-18)22-14-4-2/h3-12H,1-2,13-14H2
InChIKeyJUNVYDTYJZSTKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-allyloxyphenyl)sulfone: Polymer & Thermal Paper Applications


Bis(4-allyloxyphenyl)sulfone (CAS 41481-63-4), also known as 4,4'-diallyloxydiphenyl sulfone or bisphenol S diallyl ether, is a bifunctional aromatic sulfone monomer . Its molecular structure features a central sulfone (SO₂) core symmetrically flanked by two phenyl rings, each bearing a terminal allyloxy (–O–CH₂–CH=CH₂) group . This configuration confers a unique dual-reactivity profile: the sulfone linkage imparts robust thermal and chemical resistance, while the pendant allyl moieties enable versatile polymerization pathways, including radical, thiol-ene, and Claisen rearrangement chemistries [1]. The compound is typically supplied as a white crystalline powder with a molecular weight of 330.40 g/mol and a purity specification often ≥98% (HPLC) .

Dual-reactive sulfone monomer with allyloxy end groups supports radical, thiol-ene, and thermal polymerization routes.

Sulfone core imparts robust thermal and chemical resistance for demanding polymer and thermoset applications.

Controlled Claisen rearrangement enables latent curing and in-situ generation of thermosetting bisphenol S analogs.

Bis(4-allyloxyphenyl)sulfone vs. Bisphenol S: Key Differences


Substituting Bis(4-allyloxyphenyl)sulfone with its parent diol, Bisphenol S (4,4'-sulfonyldiphenol, CAS 80-09-1), or its Claisen-rearranged isomer (Bis(3-allyl-4-hydroxyphenyl)sulfone, CAS 41481-66-7) leads to fundamentally different processability and material properties [1]. The target compound is a crystalline solid with a distinct melting point (141–142 °C), enabling conventional melt-processing or solvent-based handling that is not possible with the high-melting Bisphenol S (mp 245–250 °C) . More critically, the terminal allyl ethers of Bis(4-allyloxyphenyl)sulfone undergo a controlled, high-yield Claisen rearrangement to generate the thermosetting diallyl bisphenol S isomer in situ [2]. This thermal latency allows for staged curing profiles—a feature absent in the free phenolic analog, which is already in its thermodynamically stable form and lacks the same processing window [3].

Bisphenol S

Replacing with the parent diol eliminates allyloxy groups and the Claisen rearrangement processing window; significantly higher melting point alters melt-processing compatibility.

Claisen-rearranged isomer

The pre-rearranged bis(3-allyl-4-hydroxyphenyl)sulfone lacks thermal latency, preventing staged curing profiles essential for controlled network formation.

Bis(4-allyloxyphenyl)sulfone Differentiation from Analogs


Accelerated Claisen Rearrangement

Bis(4-allyloxyphenyl)sulfone undergoes a solvent-free Claisen rearrangement to form bis(3-allyl-4-hydroxyphenyl)sulfone with a reaction time of 5 minutes under microwave irradiation, compared to the conventional thermal method requiring 2–30 hours [1]. This represents a minimum 24-fold acceleration in reaction rate, enabling rapid, high-yield conversion to the thermosetting monomer for industrial color developer applications .

Claisen Rearrangement Kinetics
Head-to-head
Microwave: ~5 min vs. conventional heating: 2–30 h
Enables rapid, solvent-free monomer conversion.
Reaction acceleration: ≥24-fold; processing throughput advantage
Polymer Chemistry Green Synthesis Thermal Paper Developer

Melting Point vs. Bisphenol S

Bis(4-allyloxyphenyl)sulfone exhibits a melting point of 141–142 °C (ethanol), which is significantly lower than that of its parent diol, Bisphenol S (4,4'-sulfonyldiphenol), which has a melting point of 245–250 °C [1]. This approximately 100 °C depression facilitates energy-efficient melt processing and homogeneous mixing with comonomers prior to thermal curing [2].

Melting Point Depression
Head-to-head
141–142 °C vs. Bisphenol S: 245–250 °C
Supports lower-temperature melt processing.
Approx. 100 °C reduction broadens formulation window.
Monomer Processing Melt Polymerization Formulation

Bifunctional vs. Mono-Functional Allyl Reactivity

The compound possesses two terminal allyloxy groups, enabling it to act as a bifunctional monomer or crosslinker [1]. Unlike mono-functional allyl compounds that only terminate chains or graft to surfaces, Bis(4-allyloxyphenyl)sulfone can propagate network formation through radical polymerization or thiol-ene 'click' reactions, leading to cross-linked networks with enhanced dimensional stability [2]. Its calculated boiling point of 500.7±45.0 °C at 760 mmHg indicates high thermal stability during high-temperature curing cycles .

Bifunctional vs. Mono-Allyl
Class-level
2 reactive allyloxy groups vs. 1 in mono-functional analogs
Crosslinking potential enables thermoset networks.
Network density advantage based on difunctional design; validation recommended.
Crosslinking Thermoset Polymer Networks

Bis(4-allyloxyphenyl)sulfone Key Applications


High-Throughput Thermal Paper Developer Synthesis

The 5-minute microwave-assisted Claisen rearrangement of Bis(4-allyloxyphenyl)sulfone enables rapid, solvent-free conversion to bis(3-allyl-4-hydroxyphenyl)sulfone, a critical color developer for heat- and pressure-sensitive recording media. This process eliminates the 2–30 hour conventional heating requirement, significantly reducing manufacturing cycle times and energy consumption in the thermal paper industry [1].

Low-Temperature Melt-Processing of Thermoset Composites

With a melting point of 141–142 °C—approximately 100 °C lower than Bisphenol S—Bis(4-allyloxyphenyl)sulfone can be readily melted and blended with reinforcing fillers or comonomers at moderate temperatures. Subsequent thermal curing triggers the Claisen rearrangement and polymerization, yielding fully cured thermoset networks with the high thermal stability characteristic of sulfone polymers, but without the processing challenges of high-melting bisphenol precursors [2].

Thiol-Ene Crosslinked Polymer Networks

The bifunctional allyloxy groups of Bis(4-allyloxyphenyl)sulfone participate efficiently in thiol-ene click reactions with multifunctional thiols. This enables the rapid photopolymerization of uniform, highly crosslinked networks suitable for advanced coatings, dental restoratives, and optical materials where precise network architecture and minimal shrinkage stress are required .

Application
Selection Property
Validation Focus
Thermal paper developer synthesis
Rapid microwave-assisted Claisen rearrangement
Reaction time reduction, solvent-free yield
Low-temperature melt-processed thermosets
Significantly lower Tm vs. Bisphenol S
Melt blending, curing behavior, thermal latency
Thiol-ene crosslinked networks
Bifunctional allyloxy click reactivity
Network homogeneity, shrinkage stress control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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